Nitrobenzene-13C6

Overview

Description

Nitrobenzene-13C6 (CAS: 89059-37-0) is a stable isotope-labeled derivative of nitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 (13C). This compound has a molecular formula of ¹³C₆H₅NO₂ and a molecular weight of 129.07 g/mol, compared to 123.11 g/mol for unlabeled nitrobenzene . It is synthesized to serve as an internal standard or tracer in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic studies, ensuring high precision in quantitative analyses due to its isotopic purity of ≥99 atom% 13C .

This compound is typically supplied as a solution (e.g., 100 µg/mL in methanol) with strict quality control, including lot-specific certifications of analysis . Its primary applications include environmental monitoring, pharmaceutical research, and toxicological studies, where it aids in distinguishing labeled compounds from endogenous molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes the following steps:

Nitration Reaction: Benzene-13C6 is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to avoid overheating.

Industrial Production Methods: While this compound is primarily produced for research purposes, the industrial production of nitrobenzene involves similar nitration processes but on a larger scale. The isotopic labeling makes the production of this compound more specialized and less common compared to regular nitrobenzene.

Chemical Reactions Analysis

Types of Reactions: Nitrobenzene-13C6 undergoes several types of chemical reactions, including:

Reduction: this compound can be reduced to aniline-13C6 using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: It can be oxidized to form nitrophenol-13C6 using oxidizing agents like potassium permanganate.

Substitution: The nitro group in this compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Halogens, sulfuric acid, and other electrophiles.

Major Products:

Reduction: Aniline-13C6

Oxidation: Nitrophenol-13C6

Substitution: Various substituted nitrobenzene derivatives.

Scientific Research Applications

Nitrobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to analyze and characterize compounds.

Biology: Employed in metabolic studies to trace the pathways and interactions of nitrobenzene derivatives in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nitrobenzene-related drugs.

Mechanism of Action

The mechanism of action of Nitrobenzene-13C6 involves its interaction with various molecular targets and pathways:

Reduction Mechanism: In the presence of a reducing agent, the nitro group is converted to an amino group through a series of intermediate steps, including the formation of nitroso and hydroxylamine intermediates.

Oxidation Mechanism: The nitro group can be oxidized to form nitrophenol through the addition of oxygen atoms, facilitated by oxidizing agents.

Substitution Mechanism: The nitro group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but directing the substitution to the meta position.

Comparison with Similar Compounds

The following analysis compares Nitrobenzene-13C6 with structurally or functionally analogous compounds, focusing on molecular properties, applications, and safety profiles.

Nitrobenzene (Unlabeled)

- Molecular Formula: C₆H₅NO₂

- Molecular Weight : 123.11 g/mol

- Key Differences: Lacks isotopic labeling, making it unsuitable for tracer studies. Industrial applications include the production of aniline, lubricating oils, and pesticides .

1,3-Dithis compound

- Molecular Formula : ¹³C₆H₄N₂O₄

- Molecular Weight : 187.06 g/mol

- Key Differences: Contains two nitro groups, increasing reactivity and molecular weight. Used as a precursor for synthesizing ¹³C-labeled hexachlorobenzene, a fungicide .

Fluorobenzene-13C6

Nitrosobenzene-13C6

- Molecular Formula: ¹³C₆H₅NO

- Molecular Weight : 113.06 g/mol (estimated)

- Key Differences: Contains a nitroso group (-NO) instead of a nitro group (-NO₂), making it more reactive in redox reactions. Used in studies of nitroso compound metabolism and carcinogenicity .

Data Tables

Table 1. Molecular Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | Primary Applications |

|---|---|---|---|---|

| This compound | ¹³C₆H₅NO₂ | 129.07 | ≥99 atom% 13C | Analytical standards, tracers |

| Nitrobenzene (unlabeled) | C₆H₅NO₂ | 123.11 | N/A | Industrial synthesis |

| 1,3-Dithis compound | ¹³C₆H₄N₂O₄ | 187.06 | 99 atom% 13C | Fungicide synthesis |

| Fluorobenzene-13C6 | ¹³C₆H₅F | 102.06 | ≥98 atom% 13C | NMR spectroscopy |

| Nitrosobenzene-13C6 | ¹³C₆H₅NO | 113.06 | 99 atom% 13C | Metabolic studies |

Biological Activity

Nitrobenzene-13C6, an isotopically labeled derivative of nitrobenzene, has garnered attention in various fields of scientific research, particularly due to its unique properties and applications in biological studies. This article explores the biological activity of this compound, focusing on its chemical behavior, potential toxicity, and applications in environmental science and pharmacology.

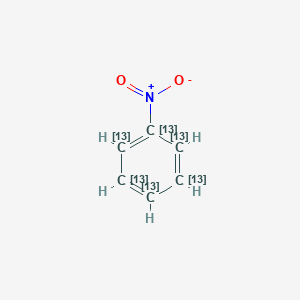

Chemical Structure and Properties

This compound is characterized by a benzene ring with a nitro group (NO2) attached to one of the carbon atoms. The distinguishing feature is that all six carbon atoms are labeled with the stable isotope carbon-13 (¹³C). This isotopic labeling alters the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for tracking molecular interactions and transformations in biological systems.

Toxicological Effects

Nitrobenzene compounds, including this compound, exhibit significant toxicity. They can cause methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. This effect is particularly concerning as it can lead to serious health complications if exposure occurs through ingestion or inhalation . The nitro group is known to trigger redox reactions within cells, leading to oxidative stress and cellular damage .

Antimicrobial Properties

Research indicates that nitro compounds possess broad-spectrum antimicrobial activity. This compound may serve as a scaffold for developing new bioactive molecules aimed at treating infections caused by various pathogens such as H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans. The mechanism behind this activity involves the nitro group acting as both a pharmacophore and a toxicophore, facilitating interactions with microbial proteins and enzymes .

Environmental Applications

This compound is utilized in environmental analysis due to its stable isotopic labeling. It serves as a tracer in studies aimed at understanding the degradation pathways of hazardous organic pollutants from industrial effluents. The compound's use in mass spectrometry allows researchers to effectively monitor and quantify the presence of nitro compounds in contaminated environments.

Case Studies

-

Catalytic Ozonation Studies :

A study demonstrated that this compound could be effectively degraded using a heterogeneous catalytic ozonation system. In this system, Ce-doped LaCoO3 catalysts achieved a total organic carbon (TOC) removal efficiency of up to 92.5% within 30 minutes, showcasing the compound's potential for environmental remediation. -

Synthesis of Bioactive Molecules :

Recent investigations have explored the synthesis of novel bioactive molecules using this compound as a precursor. These studies highlight its role in developing compounds with potential antineoplastic and antibiotic properties, indicating its versatility as a building block in medicinal chemistry .

Summary of Findings

The biological activity of this compound encompasses both its toxicological effects and its potential utility in environmental science and pharmacology. While it poses risks due to its toxicity, it also offers significant benefits as a research tool for studying biological processes and developing new therapeutic agents.

| Aspect | Details |

|---|---|

| Chemical Structure | Benzene ring with a nitro group; all carbon atoms labeled with ¹³C |

| Toxicity | Causes methemoglobinemia; can lead to serious health issues |

| Antimicrobial Activity | Effective against various pathogens; acts as both pharmacophore and toxicophore |

| Environmental Use | Used as a tracer in pollution studies; effective in catalytic ozonation for pollutant degradation |

| Research Applications | Synthesis of bioactive molecules; potential use in drug development |

Properties

IUPAC Name |

nitro(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480612 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-37-0 | |

| Record name | Nitrobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.